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Abstract
D-cysteine methyl ester, the methyl ester derivative of the non-proteinogenic amino acid D-

cysteine, is a pivotal chiral building block in synthetic chemistry and pharmaceutical

development. Its unique structural features—a reactive thiol, a primary amine, and a methyl

ester—confer a distinct profile of reactivity and utility. This guide provides a comprehensive

exploration of the theoretical and practical properties of D-cysteine methyl ester. We will

delve into its physicochemical and spectroscopic characteristics, supported by computational

insights into its electronic structure and reactivity. Furthermore, this document outlines key

experimental protocols for its synthesis and analysis, offering a robust framework for its

application in research and development.

Introduction: The Significance of a Chiral Thiol
D-cysteine methyl ester is a derivative of the D-enantiomer of cysteine, an amino acid not

typically incorporated into proteins in higher organisms.[1][2] The presence of the D-
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configuration at the alpha-carbon provides stereochemical stability against enzymatic

degradation by many common proteases, a highly desirable trait in drug design. The

esterification of the carboxyl group to a methyl ester enhances its utility in organic synthesis,

particularly in solution-phase peptide synthesis, by protecting the C-terminus and modifying its

solubility profile.[2][3]

The compound is most commonly handled as its hydrochloride salt (CAS 70361-61-4), which

exists as a more stable, white crystalline powder, readily soluble in polar solvents.[2][4] Its core

value lies in the trifecta of its functional groups: the nucleophilic thiol (-SH), the basic amine (-

NH₂), and the hydrolyzable ester (-COOCH₃). This functionality makes it a versatile precursor

for synthesizing peptidomimetics, therapeutic agents targeting oxidative stress, and various

heterocyclic compounds.[5][6]

Physicochemical and Structural Properties
The fundamental properties of D-cysteine methyl ester dictate its handling, storage, and

reaction conditions. As the hydrochloride salt, it is more stable and easier to manage in a

laboratory setting compared to its free base form.[2]
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Property Value Source(s)

Chemical Name

Methyl (2S)-2-amino-3-

mercaptopropanoate

hydrochloride

[2]

Synonyms
H-D-Cys-OMe·HCl, Methyl D-

cysteinate hydrochloride
[2]

CAS Number
70361-61-4 (Hydrochloride

Salt)
[2][4]

Molecular Formula C₄H₉NO₂S · HCl [2]

Molecular Weight
171.65 g/mol (Hydrochloride

Salt)
[2]

Appearance
White to off-white crystalline

powder
[2][4]

Melting Point 135 °C [4]

Specific Rotation [α]²⁰/D +1.5° to +3.5° (c=20, MeOH) [4]

Solubility Soluble in water and methanol [2][3][4]

Molecular Structure and Functional Group Analysis
The structure of D-cysteine methyl ester is defined by a central chiral carbon atom bonded to

four different groups, conferring its optical activity.

Figure 1: Molecular structure of D-cysteine methyl ester with key functional groups
highlighted.

Thiol (-SH) Group: This is the most reactive site, acting as a potent nucleophile and a

reducing agent. It is susceptible to oxidation, readily forming a disulfide bond to yield D-

cystine dimethyl ester.[1][3]

Amine (-NH₂) Group: The α-amino group is basic and nucleophilic, serving as the key site for

peptide bond formation during synthesis.[1]
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Methyl Ester (-COOCH₃) Group: This group protects the carboxylic acid from participating in

unwanted side reactions and increases the compound's lipophilicity compared to D-cysteine.

It is, however, prone to hydrolysis under both acidic and basic conditions.[1][7]

Computational and Spectroscopic Profile
Theoretical Insights from Computational Chemistry
Computational studies, particularly using density functional theory (DFT), have provided deep

insights into the molecule's electronic structure and reactivity. Gas-phase studies on the closely

related L-cysteine methyl ester radical cation (CysOMe•+) have revealed fascinating

discrepancies between theoretical predictions and experimental observations.[8][9] While DFT

calculations predicted that the most stable structure would have the radical site on the α-

carbon, experimental IR spectroscopy and ion-molecule reactions demonstrated that the

radical is, in fact, localized on the sulfur atom.[8][9] This structure, though thermodynamically

less stable, is kinetically persistent.[8] Such findings are critical for understanding its behavior

in mass spectrometry and in radical-mediated biological processes.

Further computational work on peptides containing D-cysteine has explored how its

stereochemistry subtly alters peptide conformation and intrinsic properties like gas-phase

acidity.[10]

Spectroscopic Signatures
While comprehensive spectral libraries for the D-enantiomer are less common than for its L-

counterpart, the spectroscopic properties can be reliably predicted based on its functional

groups.

¹H NMR: A proton NMR spectrum would show characteristic signals for the α-proton, the two

diastereotopic β-protons adjacent to the sulfur, the thiol proton, and the methyl ester singlet.

In D₂O, the amine and thiol protons would exchange. Based on data for related compounds,

the methyl ester protons (-OCH₃) would appear as a sharp singlet around 3.6-3.8 ppm.[11]

[12]

¹³C NMR: The carbon spectrum would display distinct peaks for the methyl ester carbon, the

α-carbon, the β-carbon, and the carbonyl carbon.[13]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations

from the amine, a strong C=O stretch from the ester group (typically ~1740 cm⁻¹), and a

weak S-H stretch from the thiol group (~2550 cm⁻¹).[14]

Mass Spectrometry (MS): In mass spectrometry, D-cysteine methyl ester will show a clear

molecular ion peak corresponding to its mass. Fragmentation patterns will typically involve

losses related to the ester and thiol side chain.[15]

Chemical Reactivity and Synthetic Utility
The reactivity of D-cysteine methyl ester is a composite of its three primary functional groups,

making it a versatile tool in synthesis.

D-Cysteine Methyl Ester

Oxidation
(e.g., I₂, air)

-SH group

Alkylation
(e.g., Iodoacetamide)

-SH group

Ester Hydrolysis
(H⁺/OH⁻)

-COOCH₃ group

Peptide Coupling
(Activated Amino Acid)

-NH₂ group

D-Cystine Dimethyl Ester
(Disulfide Bond) S-Alkylated Derivative D-Cysteine Dipeptide

Click to download full resolution via product page

Figure 2: Key reaction pathways for D-cysteine methyl ester.

Thiol-Mediated Reactions: The thiol group is a strong nucleophile and readily participates in

S-alkylation reactions with electrophiles like iodoacetic acid or N-ethylmaleimide.[16] It can
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also undergo disulfide exchange reactions or be oxidized to form a disulfide bridge, a

reaction fundamental to protein folding and structure.[1][16]

Peptide Synthesis: The primary amine allows D-cysteine methyl ester to act as the amine

component in peptide coupling reactions. It can be coupled with an N-protected activated

amino acid to form a dipeptide, a foundational step in building larger peptide chains.[17]

Ester Hydrolysis: The methyl ester can be cleaved under aqueous acidic or basic conditions

to yield the free carboxylic acid, D-cysteine.[7] This reaction is often a final deprotection step

in a synthetic sequence.

Heterocycle Formation: The molecule is a precursor for synthesizing thiazolidine derivatives

through condensation with aldehydes or ketones, a reaction useful in creating novel

heterocyclic scaffolds for drug discovery.[1][18]

Applications in Drug Development and Research
The unique properties of D-cysteine methyl ester and its derivatives make them valuable in

several areas of research:

Pharmaceutical Development: As a chiral building block, it is used to synthesize complex

molecules where specific stereochemistry is crucial for biological activity.[5] Its ethyl ester

counterpart, D-cysteine ethyl ester, has been studied for its ability to counteract opioid-

induced respiratory depression, highlighting the therapeutic potential of D-thiol esters.[19]

[20]

Antioxidant Research: Thiol-containing compounds are critical for cellular redox

homeostasis. D-cysteine esters can serve as cell-permeant precursors to D-cysteine,

potentially bolstering intracellular antioxidant defenses.[5]

Protein Engineering and Modification: The reactivity of the thiol group is exploited to modify

proteins, create specific cross-links, or introduce probes for studying protein structure and

function.[2][3]

Key Experimental Methodologies
Protocol: Synthesis via Fischer Esterification
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This protocol describes the synthesis of D-cysteine methyl ester hydrochloride from D-

cysteine using a classic Fischer esterification method.

Synthesis Workflow

Suspend D-Cysteine·HCl
in Methanol

Cool to 0°C
(Ice Bath)

Add Thionyl Chloride
(Dropwise, under N₂)

Stir at Room Temp
(e.g., 3 hours)

Reflux Reaction
(e.g., 1 hour)

Evaporate Volatiles
(Reduced Pressure)

Recrystallize Residue
(e.g., Methanol/DCM)

Isolate Pure D-Cysteine
Methyl Ester·HCl
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Figure 3: Workflow for the synthesis of D-cysteine methyl ester hydrochloride.

Methodology:

Reaction Setup: Suspend D-cysteine hydrochloride monohydrate (1 equivalent) in anhydrous

methanol (approx. 35 mL per gram of starting material) in a round-bottom flask under a

nitrogen atmosphere.[1]

Acid Catalyst Addition: Cool the suspension to 0°C using an ice bath. Add thionyl chloride

(approx. 7-8 equivalents) dropwise via a syringe while stirring. This reaction generates HCl in

situ, which catalyzes the esterification.[1]

Reaction Progression: After the addition is complete, remove the ice bath and allow the

mixture to stir at room temperature for 3 hours. Following this, heat the mixture to reflux for 1

hour to drive the reaction to completion.[1]

Workup and Isolation: Cool the reaction mixture and remove all volatile components under

reduced pressure using a rotary evaporator.[1]

Purification: Recrystallize the resulting crude solid from a suitable solvent system, such as a

methanol-dichloromethane mixture, to afford the pure product as a white solid.[1]

Causality: Thionyl chloride reacts with methanol to produce HCl gas and dimethyl sulfite. The in

situ generation of anhydrous HCl is a clean and effective way to catalyze the esterification

while avoiding the addition of water, which would shift the equilibrium away from the product.

Refluxing ensures the reaction goes to completion.

Protocol: Quantification of Free Thiol Content
Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, is widely used for the

colorimetric quantification of free thiol groups.

Methodology:

Reagent Preparation: Prepare a stock solution of DTNB in a suitable buffer (e.g., 100 mM

sodium phosphate, pH 8.0). Prepare a standard curve using known concentrations of D-
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cysteine methyl ester.

Reaction: In a microplate well or cuvette, mix a known volume of the sample containing D-
cysteine methyl ester with the DTNB solution.

Incubation: Allow the reaction to proceed for 5-15 minutes at room temperature. The thiol

group of the cysteine ester will react with DTNB in a disulfide exchange reaction, releasing

the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[16]

Measurement: Measure the absorbance of the yellow-colored TNB²⁻ product at 412 nm

using a spectrophotometer.[16]

Quantification: Determine the concentration of thiol in the sample by comparing its

absorbance to the standard curve.

Self-Validation: The use of a fresh, accurately prepared standard curve with each assay is

critical for validation. A blank containing only the buffer and DTNB should be run to zero the

spectrophotometer, ensuring that only the absorbance from the TNB²⁻ product is measured.

Protocol: Purity Analysis by LC-MS
Due to the reactivity of the thiol group, derivatization prior to analysis is often necessary to

obtain reproducible results and prevent on-column oxidation.
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LC-MS Analysis Workflow

Dissolve Sample
in Buffer

Add Alkylating Agent
(e.g., N-ethylmaleimide)

Incubate to Derivatize
(e.g., 30 min at RT)

Inject Derivatized Sample
onto LC Column

Chromatographic Separation
(e.g., HILIC)

Mass Spectrometry Detection
(Positive Ionization Mode)

Data Analysis
(Purity Assessment)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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